7-Bromo-d-triptófano

Descripción general

Descripción

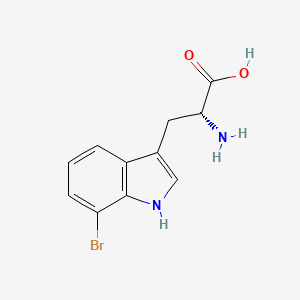

7-Bromo-d-tryptophan is an amino acid that contains a bromine molecule. It has a molecular weight of 283.12 and its IUPAC name is (2R)-2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid .

Synthesis Analysis

The fermentative production of 7-Bromo-d-tryptophan was established using an L-tryptophan producing Corynebacterium glutamicum strain expressing rebH and rebF from Lechevalieria aerocolonigenes for halogenation . The process is based on glucose, ammonium, and sodium bromide .Molecular Structure Analysis

The linear formula of 7-Bromo-d-tryptophan is C11H11BRN2O2 . The InChI code is 1S/C11H11BrN2O2/c12-8-3-1-2-7-6 (5-14-10 (7)8)4-9 (13)11 (15)16/h1-3,5,9,14H,4,13H2, (H,15,16)/t9-/m1/s1 .Aplicaciones Científicas De Investigación

Producción biotecnológica

7-Bromo-d-triptófano (7-Br-Trp) se produce en la naturaleza y se ha utilizado en las industrias agrícola, alimentaria y farmacéutica . Puede producirse mediante un proceso fermentativo con Corynebacterium glutamicum, una bacteria que expresa los genes para la halogenasa dependiente de FAD RebH y la reductasa de flavina dependiente de NADH RebF de Lechevalieria aerocolonigenes . Este proceso se considera una alternativa verde a las rutas químicas más peligrosas .

Aplicaciones farmacéuticas

7-Br-Trp es un precursor del inhibidor del proteasoma 20S TMC-95A, que es biológicamente activo contra las actividades quimotripsina-like, tripsina-like y peptidil-glutamil-péptido-hidrolizante del proteasoma 20S de las células eucariotas . Esto lo convierte en un posible candidato para el desarrollo de fármacos.

Aplicaciones agrícolas

Los compuestos bromados como el 7-Br-Trp tienen aplicaciones en la industria agrícola . Si bien las aplicaciones específicas no se detallan en las fuentes, los compuestos bromados se utilizan generalmente en pesticidas y herbicidas debido a su toxicidad para las plagas y las malas hierbas.

Aplicaciones en la industria alimentaria

En la industria alimentaria, los compuestos bromados se utilizan como conservantes y aditivos . Ayudan a mantener la calidad y seguridad de los productos alimenticios.

Biofabricación industrial

7-Br-Trp es un derivado del triptófano y forma parte de la vía metabólica del triptófano . Los derivados del triptófano tienen un alto valor añadido y se utilizan ampliamente en las industrias química, alimentaria, polimérica y farmacéutica . Juegan un papel importante en el tratamiento de enfermedades y la mejora de la vida .

Vías biosintéticas

La biosíntesis de 7-Br-Trp implica la reacción de halogenación del triptófano, catalizada por RebF/RebH para generar 7-cloro-triptófano . Este proceso forma parte de la vía de biosíntesis del triptófano más amplia, que es un área clave de estudio en bioquímica y biología molecular .

Safety and Hazards

Direcciones Futuras

The blending together of synthetic chemistry with natural product biosynthesis represents a potentially powerful approach to synthesis . The Sonogashira diversification of free unprotected 5-, 6- and 7-bromo tryptophan and 7-iodotryptophan has been demonstrated, showing the reaction to be very high yielding with various acetylenes .

Mecanismo De Acción

Target of Action

7-Bromo-d-tryptophan is a halogenated derivative of tryptophan, an essential amino acid . The primary targets of 7-Bromo-d-tryptophan are likely to be the same as those of tryptophan, given their structural similarity .

Mode of Action

It is known that halogenation can significantly alter the properties of a molecule, potentially enhancing its reactivity, lipophilicity, and ability to penetrate biological membranes . Therefore, it is plausible that 7-Bromo-d-tryptophan may interact with its targets in a manner distinct from tryptophan .

Biochemical Pathways

7-Bromo-d-tryptophan is produced via the halogenation of tryptophan . This process is catalyzed by enzymes such as RebF/RebH . The halogenated tryptophan can then be converted into various halogenated tryptophan-derived molecules through the action of downstream enzymes . These molecules can have diverse applications in industries ranging from textiles to agrochemicals to pharmaceuticals .

Pharmacokinetics

It is known that halogenation can influence a compound’s pharmacokinetic properties, potentially enhancing its stability, bioavailability, and tissue distribution .

Result of Action

It is known that halogenated tryptophan derivatives can have diverse biological activities, potentially serving as precursors to prodrugs .

Action Environment

The action of 7-Bromo-d-tryptophan can be influenced by various environmental factors. For instance, the efficiency of its production via microbial fermentation can be affected by factors such as nutrient availability, pH, temperature, and the presence of other microorganisms . Furthermore, the stability and efficacy of 7-Bromo-d-tryptophan can be influenced by factors such as pH, temperature, and the presence of other chemicals in its environment .

Análisis Bioquímico

Biochemical Properties

7-Bromo-d-tryptophan is involved in several biochemical reactions. It is produced in Escherichia coli from glucose through a process involving multiple enzymes . The enzymes RebH and RebF from Lechevalieria aerocolonigenes have been used to halogenate tryptophan, resulting in the production of 7-Bromo-d-tryptophan . The nature of these interactions involves the conversion of tryptophan into 7-Bromo-d-tryptophan at 30°C .

Cellular Effects

It has been observed that Corynebacterium glutamicum, a bacterium used in the fermentative production of 7-Bromo-d-tryptophan, can tolerate high concentrations of sodium bromide, but its growth rate is reduced to half-maximal at 0.09 g L −1 7-Bromo-d-tryptophan .

Molecular Mechanism

The molecular mechanism of 7-Bromo-d-tryptophan involves its interaction with various biomolecules. It is produced through the halogenation of tryptophan, a process that involves the enzymes RebH and RebF

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Bromo-d-tryptophan have been observed over time. For instance, fermentative production of 7-Bromo-d-tryptophan by recombinant C. glutamicum was scaled up to a working volume of 2 L and operated in batch and fed-batch mode . The product isolated from the culture broth was characterized by NMR and LC-MS and shown to be 7-Bromo-d-tryptophan .

Metabolic Pathways

7-Bromo-d-tryptophan is involved in the tryptophan metabolic pathway . The enzymes RebH and RebF from L. aerocolonigenes are used for halogenation, transforming tryptophan into 7-Bromo-d-tryptophan .

Propiedades

IUPAC Name |

(2R)-2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMOOBBCGTVDGP-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)Br)NC=C2C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

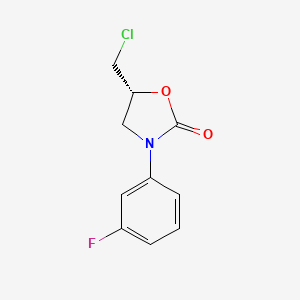

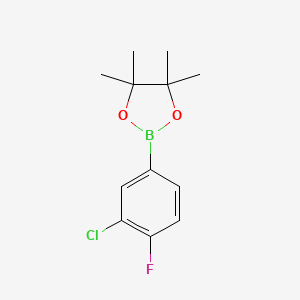

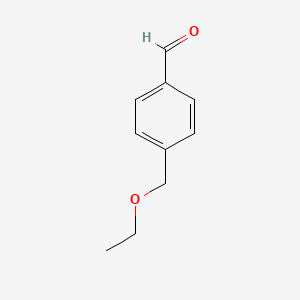

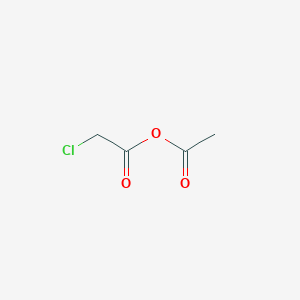

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-[3-fluoro-4-[4-[2-(4-morpholinyl)-5-nitrobenzoyl]-1-piperazinyl]phenyl]-](/img/structure/B1641622.png)

![7-[3,5-Bis-O-[(2,4-dichlorophenyl)methyl]-2-C-methyl-beta-D-ribofuranosyl]-4-chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1641623.png)

![(2S)-N-[(3,5-Difluorophenyl)acetyl]-L-alanyl-2-phenyl-glycine](/img/structure/B1641625.png)

![N-[2-[(2R,4S)-3-benzyl-2-hydroxy-1-phenyl-1,3,2-diazaphospholidin-4-yl]ethyl]aniline](/img/structure/B1641636.png)

![2-[(1,3-Dimethyl-2,6-dioxopyrimidin-4-yl)amino]ethyl 4-methylbenzenesulfonate](/img/structure/B1641657.png)

![Propan-2-yl 2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B1641663.png)